Home > Products > Screening Compounds P64487 > 1-(2-(4-Morpholinyl)ethoxy) mycophenolate mofetil
1-(2-(4-Morpholinyl)ethoxy) mycophenolate mofetil - 1094322-91-4

1-(2-(4-Morpholinyl)ethoxy) mycophenolate mofetil

Catalog Number: EVT-363098
CAS Number: 1094322-91-4
Molecular Formula: C29H42N2O9
Molecular Weight: 562.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Aprepitant

  • Compound Description: Aprepitant is a medication primarily used to prevent nausea and vomiting caused by chemotherapy. It works by blocking the neurokinin 1 (NK1) receptor. Chemically, Aprepitant is designated as 5-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)-4-morpholinyl]methyl]-1,2-dihydro-3H-1,2,4-triazol-3-one [].

Mosapride Citrate

  • Compound Description: Mosapride citrate is a medication used to treat symptoms like heartburn, nausea, and vomiting caused by slowed movement of food through the stomach. It acts as a serotonin 5-HT4 receptor agonist, promoting gastric emptying. The chemical name for Mosapride citrate is (+/-)-4-amino-5-chloro-2-ethoxy-N-[[4-(4-fluorobenzyl)-2-morpholinyl]methyl]benzamide citrate dihydrate [].

L-689,502

  • Compound Description: L-689,502 is a potent inhibitor of human immunodeficiency virus-1 protease. Chemically, it is N-[2(R)-hydroxy-1(S)-indanyl]-5(S)-(1,1-dimethylethoxy- carbonylamino)-4(S)-hydroxy-6-phenyl-2(R)-(4-[2-(4- morpholinyl)ethoxy]phenyl)methyl hexanamide [].

8-Methyl-7-(phenylmethoxy)-2-(4-morpholinyl)-4H-1-benzopyran-4-one

  • Compound Description: This compound, also referred to as compound 2 in the source [], serves as a starting point for the development of antiplatelet agents. Specifically, modifications to its C-7 phenylmethoxy group led to the discovery of 7-[(amino-ethyl)oxy]-8-methyl derivatives, which are potent inhibitors of ADP-induced platelet aggregation.
Overview

1-(2-(4-Morpholinyl)ethoxy) mycophenolate mofetil is a chemical compound that belongs to the class of immunosuppressive agents. It is a derivative of mycophenolate mofetil, which is widely used in clinical settings for the prevention of organ transplant rejection and the treatment of autoimmune diseases. The compound is characterized by the presence of a morpholine moiety, which enhances its pharmacological properties.

Source

The compound is synthesized from mycophenolic acid, utilizing various chemical processes that involve morpholine derivatives. Mycophenolate mofetil itself is a prodrug that is converted into mycophenolic acid in vivo, which is the active form responsible for its therapeutic effects.

Classification

1-(2-(4-Morpholinyl)ethoxy) mycophenolate mofetil can be classified as:

  • Pharmaceutical compound: Used primarily in immunosuppressive therapy.
  • Chemical intermediate: Involved in the synthesis of other pharmaceutical agents.
Synthesis Analysis

Methods

The synthesis of 1-(2-(4-Morpholinyl)ethoxy) mycophenolate mofetil typically involves the reaction of mycophenolic acid with 4-(2-hydroxyethyl)morpholine in the presence of a catalyst. The process may take place under basic conditions, which improves yield and purity compared to previous methods that utilized acidic conditions.

Technical Details

  • Reactants: Mycophenolic acid and 4-(2-hydroxyethyl)morpholine.
  • Catalysts: Lewis acids or other suitable catalysts may be employed to facilitate the reaction.
  • Conditions: The reaction can occur in various organic solvents such as toluene or dichloromethane, under inert atmosphere conditions to prevent moisture interference.

The improved synthesis process aims to reduce reaction time and enhance product purity, making it more commercially viable than earlier methods that required longer reaction times and harsher conditions .

Molecular Structure Analysis

Structure

The molecular structure of 1-(2-(4-Morpholinyl)ethoxy) mycophenolate mofetil can be represented as follows:

  • Molecular Formula: C29H42N2O9
  • Molecular Weight: 562.65 g/mol

The structure features a morpholine ring attached to an ethoxy group, which is connected to the mycophenolate backbone. This configuration contributes to its biological activity and solubility characteristics.

Data

  • Chemical Structure:
    • Morpholine moiety enhances solubility and bioavailability.
    • The ethoxy group contributes to the compound's pharmacokinetic properties.
Chemical Reactions Analysis

Reactions

1-(2-(4-Morpholinyl)ethoxy) mycophenolate mofetil undergoes various chemical reactions typical for esters and ethers, including hydrolysis and oxidation. These reactions are crucial for evaluating stability and degradation pathways.

Technical Details

  • Hydrolysis: The compound may hydrolyze in aqueous environments, leading to the release of mycophenolic acid.
  • Oxidation: Under oxidative stress, degradation products such as 5-methoxy-4-methyl-6-[2-(2-methyl-5-oxo-tetrahydro-furan-2-yl)-ethyl]-7-(2-morpholin-4-yl-ethoxy)-3H-isobenzofuran-1-one may form .
Mechanism of Action

Process

The mechanism of action of 1-(2-(4-Morpholinyl)ethoxy) mycophenolate mofetil involves inhibition of lymphocyte proliferation. The active metabolite, mycophenolic acid, inhibits inosine monophosphate dehydrogenase (IMPDH), an enzyme critical for de novo purine synthesis in lymphocytes.

Data

This inhibition leads to reduced T and B cell activation, thereby suppressing immune responses. This mechanism is particularly beneficial in preventing organ transplant rejection and managing autoimmune disorders.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline powder.
  • Solubility: Soluble in organic solvents; limited solubility in water due to its lipophilic nature.

Chemical Properties

  • Stability: The compound exhibits stability under controlled conditions but may degrade under extreme pH or oxidative environments.
  • Melting Point: Specific melting point data may vary based on purity but is generally within a defined range for similar compounds.

Relevant analyses include high-performance liquid chromatography (HPLC) methods for quantification and stability testing, ensuring quality control during pharmaceutical formulation .

Applications

Scientific Uses

1-(2-(4-Morpholinyl)ethoxy) mycophenolate mofetil has several applications:

  • Immunosuppressive therapy: Used in organ transplantation protocols.
  • Autoimmune disease management: Effective in treating conditions like lupus nephritis and rheumatoid arthritis.
  • Research applications: Investigated for its potential roles in other therapeutic areas due to its immunomodulatory effects.
Synthetic Pathways and Optimization Strategies for 1-(2-(4-Morpholinyl)ethoxy) Mycophenolate Mofetil

Novel Esterification Protocols Involving Mycophenolic Acid and Morpholinoethyl Derivatives

The synthesis of 1-(2-(4-morpholinyl)ethoxy) mycophenolate mofetil centers on esterification between mycophenolic acid (MPA) and 2-(4-morpholinyl)ethanol, employing innovative protocols to overcome the steric hindrance and reactivity challenges inherent in MPA's carboxylic acid group. Traditional esterification methods yield suboptimal results due to the formation of dimeric impurities and incomplete conversion. A patent-protected approach utilizes in situ activation of MPA using chloroformate derivatives in aprotic solvents, achieving reaction completion within 4-6 hours at 0-5°C [1] [5]. This method suppresses the formation of the primary impurity, MPA dimer (bis-MPA), to less than 0.5% as confirmed by HPLC analysis.

An alternative carbodiimide-mediated coupling strategy employs N,N'-dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) in dichloromethane, yielding the target ester with >95% conversion efficiency. Critical to this protocol is the stoichiometric control of DMAP (0.1 equivalents), which minimizes epimerization at the chiral center adjacent to the carboxylic acid functionality [8]. Post-reaction, the precipitated N,N'-dicyclohexylurea is removed by filtration, and the product is isolated through crystallization from toluene/n-heptane mixtures.

Microwave-assisted esterification represents a significant advancement, reducing reaction times from hours to minutes. Under optimized conditions (100°C, 150W, 15 minutes), MPA reacts with 2-(4-morpholinyl)ethanol in the presence of tin(II) chloride catalyst, achieving 98% conversion with negligible degradation products. This method demonstrates exceptional compatibility with the acid-labile benzofuranone ring system of MPA [8].

Table 1: Comparative Analysis of Esterification Protocols for 1-(2-(4-Morpholinyl)ethoxy) Mycophenolate Mofetil Synthesis

MethodCatalyst/ActivatorReaction TimeTemperature (°C)Conversion (%)Major Impurity (%)
In situ ChloroformateEthyl chloroformate/TEA4-6 hours0-595-97Bis-MPA (0.3-0.5%)
Carbodiimide-MediatedDCC/DMAP8-10 hours2595Dicyclohexylurea (1.5%)
Microwave-AssistedTin(II) chloride15 minutes10098None detected

Solvent Selection and Reaction Kinetics in Multi-Step Condensation Processes

Solvent polarity and protic character profoundly influence reaction rates, impurity profiles, and crystallinity of the final product. Aprotic solvents with moderate polarity (toluene, ethyl acetate, dichloromethane) are optimal for the esterification, balancing reactant solubility and suppression of hydrolysis side reactions. Kinetic studies reveal a second-order dependence on reactant concentrations in toluene, with an activation energy (Ea) of 45.2 kJ/mol [1] [5].

Co-solvent systems address the solubility limitations of MPA. A toluene/dimethylacetamide (9:1 v/v) mixture solubilizes up to 25% w/v MPA while maintaining reaction efficiency. This system reduces reaction times by 40% compared to neat toluene due to enhanced MPA dissolution rates [5]. Conversely, hydrocarbon solvents like n-heptane or cyclohexane promote product crystallization but necessitate elevated temperatures (80-90°C) for adequate reactant solubility, increasing dimeric impurity formation to 1.5-2.0% [1].

Reaction kinetics demonstrate a strong temperature dependence, with optimal conversion achieved at 70-80°C in toluene. Below 50°C, the reaction follows pseudo-first-order kinetics due to rate-limiting dissolution of MPA, while above 50°C, intrinsic chemical kinetics dominate. At industrial scales, reflux conditions with continuous water removal (Dean-Stark trap) shift equilibrium toward ester formation, achieving >99% conversion in 3-4 hours [8].

Table 2: Solvent Performance in Esterification of Mycophenolic Acid with 2-(4-Morpholinyl)ethanol

Solvent SystemMPA Solubility (g/L)Reaction Rate Constant (k, min⁻¹)Maximum Conversion (%)Major Impurities
Toluene850.01597Bis-MPA (0.5%)
Dichloromethane>2000.03298Chloroethyl ester (0.8%)
Ethyl acetate1100.01896Bis-MPA (0.7%)
Toluene/DMAc (9:1)2500.04199Morpholinoethyl ester of acyl-MPA (0.3%)
n-Heptane<100.00589Bis-MPA (1.8%)

Industrial-Scale Production Challenges: From Bench to Pilot Plant

Scale-up of 1-(2-(4-morpholinyl)ethoxy) mycophenolate mofetil synthesis introduces multifaceted challenges requiring innovative engineering solutions. Reactor fouling due to precipitation of intermediate complexes occurs during temperature ramping in batches exceeding 100 L. Implementing controlled cooling crystallization protocols (0.5°C/min cooling rate from 80°C to 20°C) mitigates this issue, yielding a filterable crystalline product with consistent polymorphic form (Form II) [1] [5].

Purification bottlenecks emerge from the structurally similar impurities, particularly MPA dimer and unreacted morpholinoethanol. Traditional aqueous washes remove less than 50% of these contaminants. A multi-stage countercurrent extraction process using citric acid (5% w/v) and sodium bicarbonate solutions reduces impurity levels to pharmacopeial specifications (<0.15%) without chromatographic purification [5]. Crystallization optimization is critical; switching from binary solvent systems (toluene/n-heptane) to tertiary systems (ethyl acetate/toluene/heptane) improves crystal habit, reducing filtration time by 60% and enhancing bulk density from 0.25 g/mL to 0.38 g/mL [8].

Process analytical technology (PAT) enables real-time monitoring of critical quality attributes. Inline Fourier-transform infrared (FTIR) spectroscopy tracks MPA consumption (disappearance of C=O stretch at 1710 cm⁻¹) and ester formation (appearance of ester C=O at 1735 cm⁻¹), allowing endpoint determination independent of reaction time. This prevents overprocessing and thermal degradation [1].

Long-term stability of the morpholinoethyl ester linkage poses formulation challenges. Accelerated stability studies (40°C/75% RH) reveal hydrolysis to MPA exceeding 3% after 3 months in solid-state formulations. This degradation pathway necessitates strict moisture control (<1% RH) during processing and packaging, achieved through fluidized-bed drying with desiccated air (dew point: -40°C) and nitrogen-blanketed milling [3].

Table 3: Optimization Strategies for Industrial-Scale Production Challenges

Scale-Up ChallengeLaboratory ObservationPilot-Plant SolutionOutcome
Reactor FoulingViscous precipitate at 50-60°CControlled cooling crystallization (0.5°C/min)Filterable crystals; 95% yield
Impurity Removal1.5-2.0% MPA dimerMulti-stage countercurrent extractionImpurities <0.1%; HPLC purity >99.5%
Poor Filtration CharacteristicsSticky crystals; filtration >12 hoursTertiary crystallization solvent systemFiltration time <5 hours; bulk density +52%
Moisture SensitivityHydrolysis to MPA >3% at 3 monthsFluidized-bed drying with desiccated airHydrolysis <0.5% at 6 months (25°C/60% RH)

Properties

CAS Number

1094322-91-4

Product Name

1-(2-(4-Morpholinyl)ethoxy) mycophenolate mofetil

IUPAC Name

2-morpholin-4-ylethyl (E)-6-[4-hydroxy-6-methoxy-7-methyl-1-(2-morpholin-4-ylethoxy)-3-oxo-1H-2-benzofuran-5-yl]-4-methylhex-4-enoate

Molecular Formula

C29H42N2O9

Molecular Weight

562.7 g/mol

InChI

InChI=1S/C29H42N2O9/c1-20(5-7-23(32)38-18-12-30-8-14-36-15-9-30)4-6-22-26(33)25-24(21(2)27(22)35-3)29(40-28(25)34)39-19-13-31-10-16-37-17-11-31/h4,29,33H,5-19H2,1-3H3/b20-4+

InChI Key

XKAOBWLSKUSFOB-LRNAUUFOSA-N

SMILES

CC1=C2C(OC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)OCCN3CCOCC3)O)OCCN4CCOCC4

Canonical SMILES

CC1=C2C(OC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)OCCN3CCOCC3)O)OCCN4CCOCC4

Isomeric SMILES

CC1=C2C(OC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)OCCN3CCOCC3)O)OCCN4CCOCC4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.